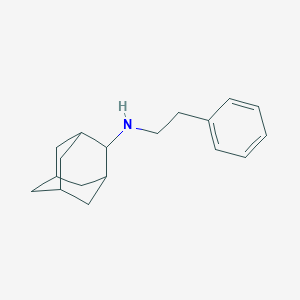
N-phenethyladamantan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenethyladamantan-2-amine, also known as N-ethyl-1-aminoadamantane, is a chemical compound that belongs to the class of adamantane derivatives. It is a stimulant drug that has been studied for its potential therapeutic applications in various medical conditions, including Parkinson's disease, attention-deficit hyperactivity disorder (ADHD), and depression.
作用機序
The exact mechanism of action of N-phenethyladamantan-2-amine is not fully understood. However, it is believed that the compound works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in various physiological processes such as attention, motivation, and movement. By increasing their levels, this compound may improve these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound can increase the levels of dopamine and norepinephrine in the brain. It can also increase the release of acetylcholine, which is a neurotransmitter that is involved in memory and learning. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using N-phenethyladamantan-2-amine in lab experiments is its potential therapeutic applications in various medical conditions. Another advantage is its relatively low toxicity compared to other stimulant drugs. However, one of the limitations is the lack of human studies, which makes it difficult to determine its safety and efficacy in humans. Additionally, the compound may have potential side effects such as insomnia, anxiety, and hypertension.
将来の方向性
There are several future directions for research on N-phenethyladamantan-2-amine. One direction is to conduct more studies on its safety and efficacy in humans. Another direction is to explore its potential therapeutic applications in other medical conditions such as depression and anxiety. Additionally, researchers can investigate the potential of this compound as a cognitive enhancer or as a performance-enhancing drug. Finally, researchers can explore the structure-activity relationship of this compound to develop more potent and selective derivatives.
合成法
The synthesis of N-phenethyladamantan-2-amine can be achieved through several methods. One of the commonly used methods involves the reaction of 1-adamantylamine with ethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reduction of N-phenethyl-1,2-diaminocyclohexane with lithium aluminum hydride. The purity and yield of the synthesized compound can be improved through various purification techniques such as recrystallization and chromatography.
科学的研究の応用
N-phenethyladamantan-2-amine has been studied for its potential therapeutic applications in various medical conditions. One of the most promising applications is in the treatment of Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can improve motor function in animal models of Parkinson's disease. It is believed that the compound works by increasing the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease.
Another potential application of this compound is in the treatment of ADHD. Studies have shown that the compound can improve attention and reduce hyperactivity in animal models of ADHD. It is believed that the compound works by increasing the levels of norepinephrine and dopamine in the brain, which are neurotransmitters that are involved in attention and motivation.
特性
分子式 |
C18H25N |
|---|---|
分子量 |
255.4 g/mol |
IUPAC名 |
N-(2-phenylethyl)adamantan-2-amine |
InChI |
InChI=1S/C18H25N/c1-2-4-13(5-3-1)6-7-19-18-16-9-14-8-15(11-16)12-17(18)10-14/h1-5,14-19H,6-12H2 |
InChIキー |
UWGBZOSNLUFUIB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCCC4=CC=CC=C4 |
正規SMILES |
C1C2CC3CC1CC(C2)C3NCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)





![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)